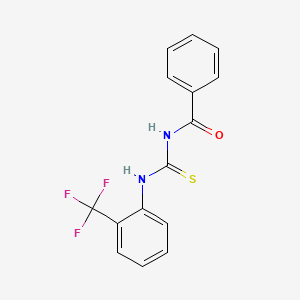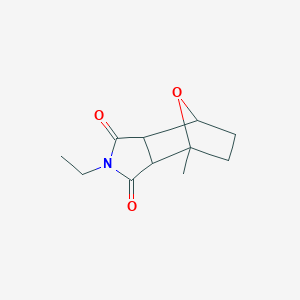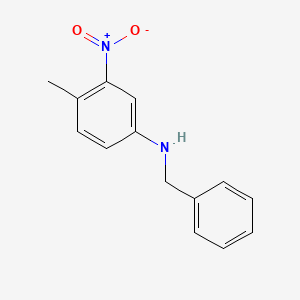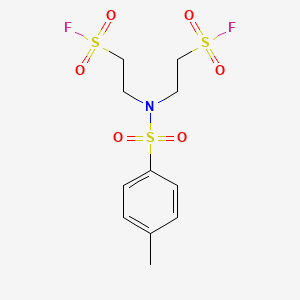
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C22H17N3O4Br
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of aniline derivatives with acylating agents to form the anilino(oxo)acetyl intermediate. This intermediate is then reacted with carbohydrazide to form the carbohydrazonoyl moiety. Finally, the compound is esterified with 4-bromophenyl 4-methylbenzoate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
Uniqueness
2-(2-(Anilino(oxo)acetyl)carbohydrazonoyl)-4-bromophenyl 4-methylbenzoate is unique due to its specific functional groups and the presence of a bromine atom, which can be exploited for further chemical modifications. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
881471-15-4 |
|---|---|
Formule moléculaire |
C23H18BrN3O4 |
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-methylbenzoate |
InChI |
InChI=1S/C23H18BrN3O4/c1-15-7-9-16(10-8-15)23(30)31-20-12-11-18(24)13-17(20)14-25-27-22(29)21(28)26-19-5-3-2-4-6-19/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
Clé InChI |
SHSCBBVCMMDTQE-AFUMVMLFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


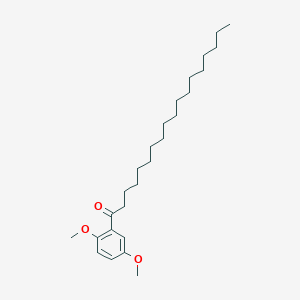
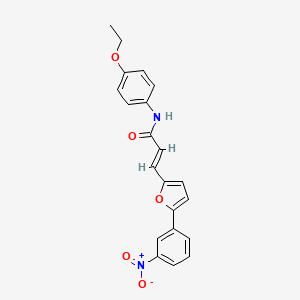
![7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene](/img/structure/B11955017.png)
![Benzyl N-[(benzyloxy)carbonyl]alanylphenylalaninate](/img/structure/B11955024.png)
